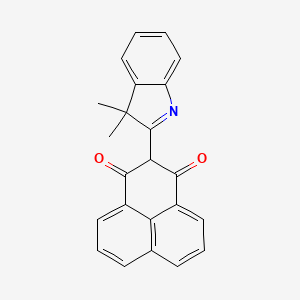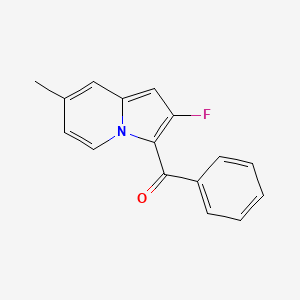
(2-Fluoro-7-methylindolizin-3-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Fluoro-7-methylindolizin-3-yl)(phenyl)methanone is a synthetic organic compound that belongs to the class of indolizine derivatives. Indolizine compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. The presence of a fluorine atom and a methyl group on the indolizine ring, along with a phenyl group attached to the methanone moiety, imparts unique chemical and physical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-7-methylindolizin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method is the cyclocondensation reaction, where starting materials such as 2-fluoro-3-nitrobenzoyl chloride and 7-methylindolizine are reacted in the presence of a base like DIPEA (N,N-diisopropylethylamine) to form the desired product . The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
化学反応の分析
Types of Reactions
(2-Fluoro-7-methylindolizin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as zinc and ammonium formate can convert nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Zinc and ammonium formate in methanol.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
(2-Fluoro-7-methylindolizin-3-yl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
作用機序
The mechanism of action of (2-Fluoro-7-methylindolizin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets.
類似化合物との比較
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities with (2-Fluoro-7-methylindolizin-3-yl)(phenyl)methanone and exhibit diverse biological activities.
Fluorinated Aromatics: Compounds such as 2-fluoro-3-nitrophenyl derivatives have similar fluorine substitution patterns and are used in various chemical and biological applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features The presence of both a fluorine atom and a methyl group on the indolizine ring, along with a phenyl group attached to the methanone moiety, imparts distinct chemical and physical properties that differentiate it from other similar compounds
特性
CAS番号 |
648418-45-5 |
|---|---|
分子式 |
C16H12FNO |
分子量 |
253.27 g/mol |
IUPAC名 |
(2-fluoro-7-methylindolizin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C16H12FNO/c1-11-7-8-18-13(9-11)10-14(17)15(18)16(19)12-5-3-2-4-6-12/h2-10H,1H3 |
InChIキー |
LZZSURSYSLSOGD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC(=C(N2C=C1)C(=O)C3=CC=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


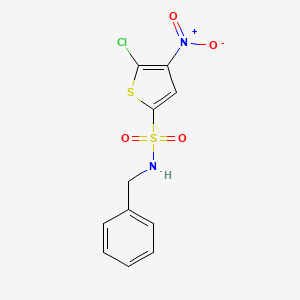
![4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole](/img/structure/B12603316.png)
![Azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)-](/img/structure/B12603323.png)
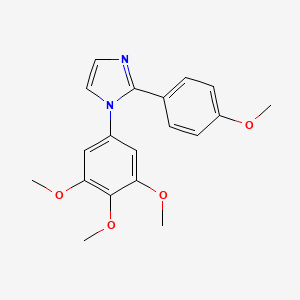
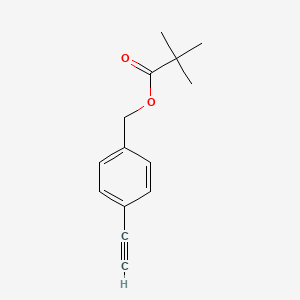
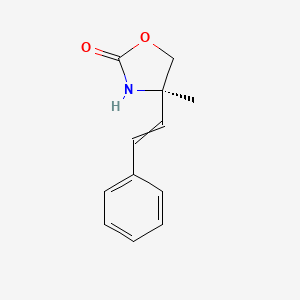
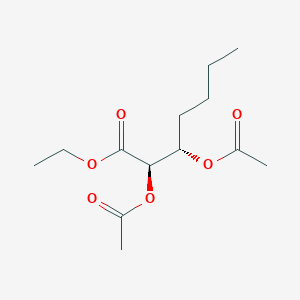
![[6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol](/img/structure/B12603361.png)
![Spiro[pyrrolidine-3,9'-[9H]xanthene], 1-butyl-](/img/structure/B12603369.png)
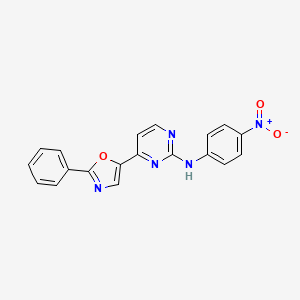
propanedinitrile](/img/structure/B12603381.png)
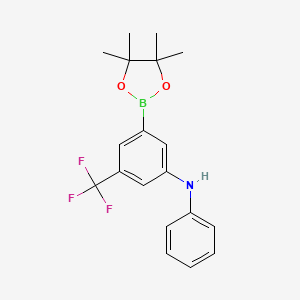
![Ethyl [4-(butoxymethyl)-2,6-dimethylphenoxy]acetate](/img/structure/B12603388.png)
